
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group at the 4-position. This can be achieved through a borylation reaction using reagents such as bis(pinacolato)diboron and a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as a component of boron neutron capture therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for enzyme inhibition and as a ligand in catalytic processes. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Methylphenyl)boronic acid
Uniqueness
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions in biological systems and enhances its utility in synthetic applications compared to other boronic acids.
特性
分子式 |
C8H10BNO4 |
|---|---|
分子量 |
194.98 g/mol |
IUPAC名 |
(5-methoxycarbonyl-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-7(9(12)13)6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
InChIキー |
MHOBOGXOJOYYJD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1C(=O)OC)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
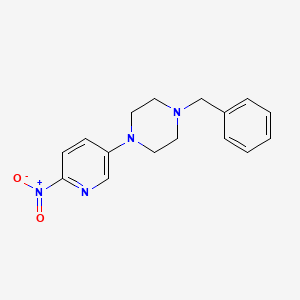
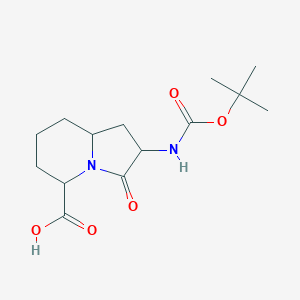
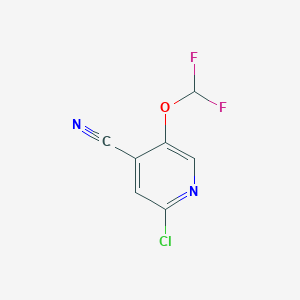

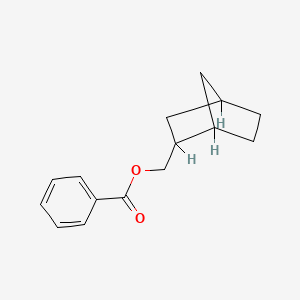
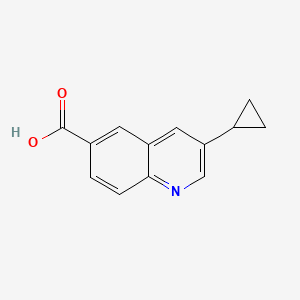
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
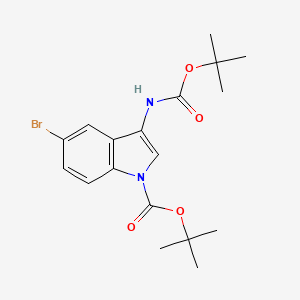
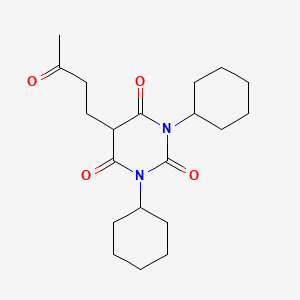
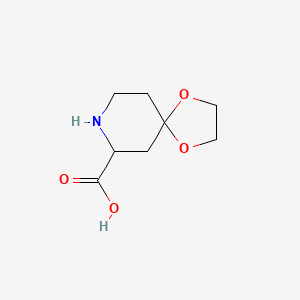
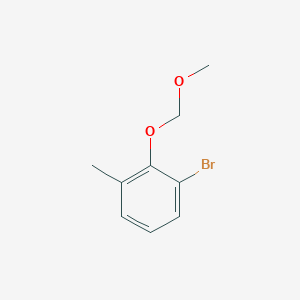
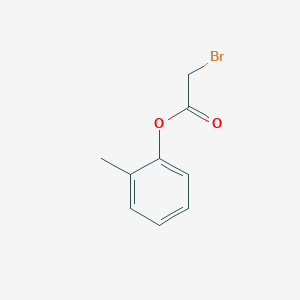
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
